Cas no 4919-04-4 (4-amino-1H-imidazole-5-carboxylic acid)
4-amino-1H-imidazole-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-Amino-1H-imidazole-4-carboxylic acid
- 4-amino-5-imidazole carboxylate
- 5-amino-4-imidazole carboxylate
- AC1L18IL
- C05516
- CHEBI:28280
- SureCN101340
- SureCN71570
- 4-amino-1H-imidazole-5-carboxylic acid
- AKOS006276123
- CS-0452931
- DTXSID20274261
- AB54857
- 4-aminoimidazole-5-carboxylate
- C90485
- 4-amino-imidazole-5-carboxylic acid
- AKOS016009183
- 4919-04-4
- DB-070972
- SY346387
- 5-aminoimidazole-4-carboxylic acid
- SCHEMBL71570
- Q27103607
- 5-aminoimidazole-4-carboxylate
- 5-AMINO-1H-IMIDAZOLE-4-CARBOXYLICACID
- EN300-93341
- 4-Amino-5-imidazolecarboxylic acid
- MFCD09909757
-
- MDL: MFCD09909757
- Inchi: 1S/C4H5N3O2/c5-3-2(4(8)9)6-1-7-3/h1H,5H2,(H,6,7)(H,8,9)
- InChI Key: PWCLNQLPYQVWAB-UHFFFAOYSA-N
- SMILES: OC(C1=C(N)N=CN1)=O
Computed Properties
- Exact Mass: 127.03825
- Monoisotopic Mass: 127.038176411g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 92Ų
Experimental Properties
- PSA: 92
4-amino-1H-imidazole-5-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at recommended temperature
4-amino-1H-imidazole-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD030225-5g |
4-amino-1h-imidazole-5-carboxylic Acid |
4919-04-4 | 95% | 5g |
$960 | 2023-09-07 | |
| Chemenu | CM327187-1g |
4-amino-1H-imidazole-5-carboxylic acid |
4919-04-4 | 95%+ | 1g |
$364 | 2023-01-19 | |
| Chemenu | CM327187-5g |
4-amino-1H-imidazole-5-carboxylic acid |
4919-04-4 | 95%+ | 5g |
$1142 | 2023-01-19 | |
| Enamine | EN300-2984467-1.0g |
4-amino-1H-imidazole-5-carboxylic acid |
4919-04-4 | 95.0% | 1.0g |
$541.0 | 2025-03-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1523598-1g |
5-Amino-1H-imidazole-4-carboxylic acid |
4919-04-4 | 98% | 1g |
¥4794.00 | 2024-05-11 | |
| Enamine | EN300-2984467-0.05g |
4-amino-1H-imidazole-5-carboxylic acid |
4919-04-4 | 95.0% | 0.05g |
$455.0 | 2025-03-21 | |
| Enamine | EN300-2984467-0.1g |
4-amino-1H-imidazole-5-carboxylic acid |
4919-04-4 | 95.0% | 0.1g |
$476.0 | 2025-03-21 | |
| Enamine | EN300-2984467-0.25g |
4-amino-1H-imidazole-5-carboxylic acid |
4919-04-4 | 95.0% | 0.25g |
$498.0 | 2025-03-21 | |
| Enamine | EN300-2984467-0.5g |
4-amino-1H-imidazole-5-carboxylic acid |
4919-04-4 | 95.0% | 0.5g |
$520.0 | 2025-03-21 | |
| Enamine | EN300-2984467-1g |
4-amino-1H-imidazole-5-carboxylic acid |
4919-04-4 | 1g |
$541.0 | 2023-09-01 |
4-amino-1H-imidazole-5-carboxylic acid Suppliers
4-amino-1H-imidazole-5-carboxylic acid Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 4-amino-1H-imidazole-5-carboxylic acid
4-Amino-1H-Imidazole-5-Carboxylic Acid: A Comprehensive Overview
The compound with CAS No 4919-04-4, commonly referred to as 4-amino-1H-imidazole-5-carboxylic acid, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development and biotechnology.
4-Amino-1H-imidazole-5-carboxylic acid is a derivative of imidazole, a heterocyclic aromatic compound with two nitrogen atoms in its ring structure. The presence of an amino group (-NH2) at the 4-position and a carboxylic acid group (-COOH) at the 5-position imparts distinctive chemical reactivity and biological activity to this molecule. These functional groups make it a versatile building block in organic synthesis.
Recent studies have highlighted the potential of 4-amino-1H-imidazole-5-carboxylic acid in the development of novel therapeutic agents. Researchers have explored its role as a precursor for synthesizing bioactive compounds, including antibiotics, antiviral agents, and anticancer drugs. For instance, its ability to form stable complexes with metal ions has been leveraged in designing metallo-drugs with enhanced efficacy.
The synthesis of 4-amino-1H-imidazole-5-carboxylic acid involves various methodologies, including condensation reactions and cyclization processes. One notable approach is the reaction of 1,2-diaminoimidazole with carboxylic acids under specific conditions to yield the desired product. This compound can also be derived from the hydrolysis of certain imidazolium salts, offering flexibility in its preparation.
In terms of biological activity, 4-amino-1H-imidazole-5-carboxylic acid has shown promising results in vitro and in vivo studies. It exhibits potent antioxidant properties, which make it a potential candidate for combating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. Additionally, its anti-inflammatory effects have been explored in preclinical models, suggesting its utility in inflammatory conditions.
The structural versatility of 4-amino-1H-imidazole-5-carboxylic acid allows for further functionalization to tailor its properties for specific applications. For example, substitution at the imidazole ring or modification of the amino or carboxylic acid groups can enhance solubility, bioavailability, or targeting capabilities. Such modifications are crucial for translating this compound into clinically relevant drugs.
From an environmental perspective, the synthesis and application of 4-amino-1H-imidazole-5-carboxylic acid are being evaluated for their sustainability. Researchers are exploring green chemistry approaches to minimize waste and energy consumption during its production while ensuring eco-friendly disposal methods for byproducts.
In conclusion, 4-amino-1H-imidazole-5-carboxylic acid (CAS No 4919-04-4) stands as a pivotal molecule with vast potential across multiple scientific domains. Its unique chemical properties, coupled with ongoing advancements in synthetic methodologies and biological applications, position it as a key player in future innovations within the pharmaceutical and biotechnological industries.
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